molecular formula C8H8BrN3O2 B11860494 3-Amino-5-hydroxyquinoxalin-2(1H)-one hydrobromide

3-Amino-5-hydroxyquinoxalin-2(1H)-one hydrobromide

Cat. No.: B11860494
M. Wt: 258.07 g/mol
InChI Key: ROPLKXRRISRQDQ-UHFFFAOYSA-N
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Description

3-Amino-5-hydroxyquinoxalin-2(1H)-one hydrobromide is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-hydroxyquinoxalin-2(1H)-one hydrobromide typically involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Introduction of Amino and Hydroxy Groups: The amino and hydroxy groups can be introduced through nitration followed by reduction and hydroxylation reactions.

    Formation of the Hydrobromide Salt: The final step involves the reaction of the quinoxaline derivative with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-hydroxyquinoxalin-2(1H)-one hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

    Oxidation: Formation of quinoxaline-2,3-dione derivatives.

    Reduction: Formation of 3-aminoquinoxaline derivatives.

    Substitution: Formation of various substituted quinoxaline derivatives.

Scientific Research Applications

3-Amino-5-hydroxyquinoxalin-2(1H)-one hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-hydroxyquinoxalin-2(1H)-one hydrobromide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family.

    2,3-Dimethylquinoxaline: A derivative with methyl groups at positions 2 and 3.

    6-Nitroquinoxaline: A derivative with a nitro group at position 6.

Uniqueness

3-Amino-5-hydroxyquinoxalin-2(1H)-one hydrobromide is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H8BrN3O2

Molecular Weight

258.07 g/mol

IUPAC Name

3-amino-5-hydroxy-1H-quinoxalin-2-one;hydrobromide

InChI

InChI=1S/C8H7N3O2.BrH/c9-7-8(13)10-4-2-1-3-5(12)6(4)11-7;/h1-3,12H,(H2,9,11)(H,10,13);1H

InChI Key

ROPLKXRRISRQDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C(=O)N2)N.Br

Origin of Product

United States

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